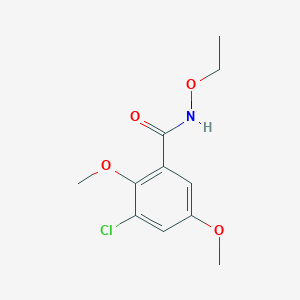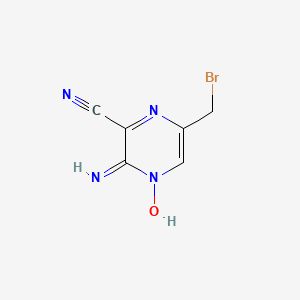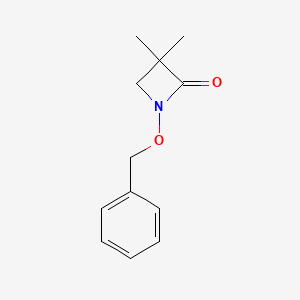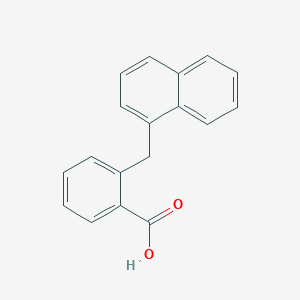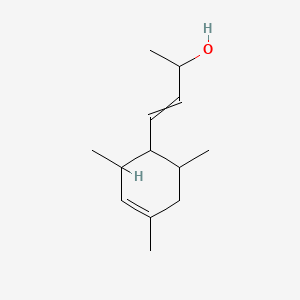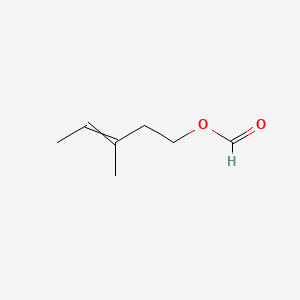![molecular formula C13H14N4O2 B14467340 2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid CAS No. 67536-14-5](/img/structure/B14467340.png)
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid is a compound that belongs to the class of phthalazine derivatives. Phthalazine, also known as benzo-orthodiazine, is a bicyclic nitrogen-containing heterocycle. This compound is of interest due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid typically involves the reaction of phthalazine derivatives with appropriate hydrazine and pentanoic acid precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial agents.
Medicine: Phthalazine derivatives are investigated for their antihypertensive and antitumor activities.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid involves its interaction with specific molecular targets. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and bind to gamma-aminobutyric acid (GABA) receptors. These interactions can lead to various pharmacological effects, such as anti-inflammatory and anticonvulsant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone: A closely related compound with similar biological activities.
Hydralazine: An antihypertensive agent that shares the phthalazine core structure.
Azelastine: An antihistamine with a phthalazine moiety.
Uniqueness
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid is unique due to its specific hydrazinylidene and pentanoic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other phthalazine derivatives .
Propriétés
Numéro CAS |
67536-14-5 |
|---|---|
Formule moléculaire |
C13H14N4O2 |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
2-(phthalazin-1-ylhydrazinylidene)pentanoic acid |
InChI |
InChI=1S/C13H14N4O2/c1-2-5-11(13(18)19)15-17-12-10-7-4-3-6-9(10)8-14-16-12/h3-4,6-8H,2,5H2,1H3,(H,16,17)(H,18,19) |
Clé InChI |
XENVEGNZEJQKQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea](/img/structure/B14467265.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
